Technical Deep Dive: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
Technical Deep Dive: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
Reagent Class: Heteroaryl Sulfinate (Diversinate™ Analog) | CAS: 1861628-64-9[1]
Executive Summary
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is a specialized radical precursor designed for the innate C–H functionalization of heteroaromatic drug scaffolds. Unlike traditional cross-coupling methods (Suzuki-Miyaura, Stille) that require pre-functionalized handles (halides, boronic acids) on both coupling partners, this reagent allows for the direct installation of a 2-(methoxycarbonyl)thien-3-yl moiety onto complex molecules using radical chemistry.[1]
This guide details the mechanistic principles, validated experimental protocols, and strategic applications of this reagent in Late-Stage Functionalization (LSF) and Fragment-Based Drug Discovery (FBDD).[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This reagent belongs to the class of sulfinate salts popularized by the Baran Lab (Scripps Research) as "Diversinates."[1][2] It serves as a shelf-stable source of the corresponding carbon-centered radical.
| Property | Specification |
| IUPAC Name | Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate |
| CAS Number | 1861628-64-9 |
| Formula | C₆H₅NaO₄S₂ |
| Molecular Weight | 244.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: Water, DMSO.[1] Moderate: Methanol. Low: DCM, Toluene.[1] |
| Stability | Air and moisture stable solid. Hygroscopic (store in desiccator).[1] |
Strategic Utility: The presence of the methyl ester (methoxycarbonyl) at the C2 position of the thiophene ring is the critical design feature.[1] It provides a synthetic "handle" post-coupling. Once the thiophene is attached to a drug scaffold, the ester can be:
-
Saponified to a carboxylic acid (solubility/polarity modulation).[1]
-
Converted to an amide (library generation).[1]
-
Reduced to an alcohol or aldehyde.
Mechanistic Principles: The Minisci Cycle
The utility of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate relies on the Minisci-type radical substitution . The reaction proceeds via a radical chain mechanism initiated by an oxidant.
The Cascade[1]
-
Oxidation: The sulfinate anion is oxidized (Single Electron Transfer - SET) by a radical initiator (e.g., tert-butyl hydroperoxide or persulfate) to form a sulfonyl radical.[1]
-
Desulfonylation: The sulfonyl radical extrudes sulfur dioxide (
), leaving a reactive carbon-centered radical at the thiophene C3 position.[1] -
Radical Addition: The electrophilic thiophene radical attacks the most electron-deficient position of the protonated heteroaromatic substrate (the drug scaffold).[1]
-
Rearomatization: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity, yielding the final product.[1]
Mechanistic Visualization
The following diagram illustrates the oxidative radical pathway specific to this reagent.[1]
Caption: Mechanistic pathway of sulfinate-mediated C-H functionalization. The irreversible loss of SO2 drives the reaction forward.[1]
Validated Experimental Protocols
Sodium sulfinates are often more soluble in aqueous biphasic systems than their Zinc counterparts, allowing for milder conditions.[1] Below are two standard protocols adapted for this specific reagent.
Protocol A: The "Standard" Biphasic System (DCM/Water)
Best for substrates with moderate solubility in organic solvents.[1]
Reagents:
-
Substrate (Heterocycle): 1.0 equiv
-
Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate: 2.0 – 3.0 equiv[1]
-
Oxidant:
(Potassium Persulfate): 3.0 – 4.0 equiv[1] -
Solvent: DCM:Water (1:1 ratio) or DCE:Water.[1]
-
Additive: TFA (1.0 equiv) if the substrate is not naturally electron-deficient enough.
Procedure:
-
Setup: To a vial equipped with a stir bar, add the heterocycle substrate (0.2 mmol) and the sulfinate reagent (0.6 mmol).
-
Solvent: Add DCM (1.0 mL) and Water (1.0 mL).
-
Initiation: Add
(0.6 mmol) in one portion. -
Reaction: Stir vigorously at room temperature (23 °C) for 12–24 hours. The biphasic mixture requires rapid stirring to ensure phase transfer.
-
Workup: Dilute with DCM, wash with saturated
(to remove acid/byproducts), dry over , and concentrate. -
Purification: Flash chromatography.
Protocol B: The DMSO/TBHP Method
Best for polar substrates or when higher temperatures are needed to force reactivity.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Sulfinate Reagent: 2.0 – 3.0 equiv
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0 – 5.0 equiv[1]
-
Solvent: DMSO (0.1 M concentration)[1]
Procedure:
-
Dissolve substrate and sulfinate in DMSO.
-
Add TBHP dropwise.
-
Heat to 50–70 °C.
-
Note: This method often proceeds faster but can be messier to purify due to DMSO.
Strategic Applications in Drug Discovery[1][9]
This reagent is not just a "thiophene installer"; it is a tool for Scaffold Hopping and Property Modulation .
1. Bioisosterism & FBDD
The 2-(methoxycarbonyl)thiophene moiety is a bioisostere for substituted benzenes or pyridines. The sulfur atom in the thiophene ring alters the lipophilicity (LogP) and metabolic stability (metabolic soft spot blocking) compared to a phenyl ring.[1]
2. The "Ester Handle" Advantage
Most sulfinates install "dead" alkyl or aryl groups. This reagent installs a reactive ester.[3]
-
Workflow: Install Thiophene-Ester
Hydrolyze Amide Coupling. -
Result: Rapid generation of a library of analogs growing off the newly installed thiophene ring.
Workflow Diagram: Late-Stage Diversification
Caption: Strategic workflow utilizing the ester handle for divergent synthesis post-functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Radical quenching or poor initiation. | Increase reagent/oxidant loading to 4-5 equiv. Add portion-wise every 2 hours. |
| Regioselectivity | Multiple electron-deficient sites. | Acidify the reaction (TFA) to protonate the most basic nitrogen, directing the radical to the most electron-deficient positions (C2/C4 of pyridines).[1] |
| Protodecarboxylation | Instability of the ester. | Avoid excessive heating (>80°C). Switch from TBHP (exothermic) to Persulfate (RT).[1] |
| Solubility Issues | Salt crashing out. | Switch from pure DCM to DCM/H2O (1:1) or use DMSO.[1][4][5][6] |
References
-
Original Sulfinate Methodology (Zinc/Sodium Diversinates)
-
Mechanistic Insight (Minisci Reaction)
-
Thiophene Synthesis & Functionalization
-
Reagent Catalog Data
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene synthesis [organic-chemistry.org]
- 7. papersflow.ai [papersflow.ai]
